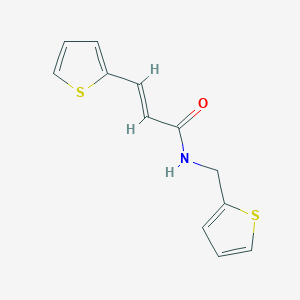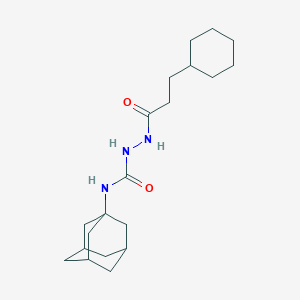![molecular formula C27H23N3O3 B458503 3-(4-METHOXYPHENYL)-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B458503.png)
3-(4-METHOXYPHENYL)-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-METHOXYPHENYL)-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-amino-3-propyl-1H-indole-3-one under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with anthranilic acid derivatives to yield the final quinazolinone product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(4-METHOXYPHENYL)-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring and the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
作用機序
The mechanism of action of 3-(4-METHOXYPHENYL)-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
類似化合物との比較
Similar Compounds
- 3-[(3-amino-4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one
- 7-chloro-3-methyl-3,4-dihydroquinazolin-4-one
Uniqueness
Compared to similar compounds, 3-(4-METHOXYPHENYL)-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE exhibits unique structural features that contribute to its distinct biological activities. The presence of the methoxyphenyl and indole moieties enhances its binding affinity to specific molecular targets, making it a promising candidate for further research and development .
特性
分子式 |
C27H23N3O3 |
|---|---|
分子量 |
437.5g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-2-[(Z)-(2-oxo-1-propylindol-3-ylidene)methyl]quinazolin-4-one |
InChI |
InChI=1S/C27H23N3O3/c1-3-16-29-24-11-7-5-8-20(24)22(26(29)31)17-25-28-23-10-6-4-9-21(23)27(32)30(25)18-12-14-19(33-2)15-13-18/h4-15,17H,3,16H2,1-2H3/b22-17- |
InChIキー |
BEXFMTROQQMDSB-XLNRJJMWSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)C1=O |
異性体SMILES |
CCCN1C2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)/C1=O |
正規SMILES |
CCCN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-({[2-(Methoxycarbonyl)-3-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B458422.png)

![4-Ethyl-2-[(2-ethylhexanoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B458425.png)


![3-(2-thienyl)-N-(9-{[3-(2-thienyl)acryloyl]amino}nonyl)acrylamide](/img/structure/B458429.png)


![(E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B458436.png)

![(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE](/img/structure/B458442.png)

